PNU 37883 hydrochloride

Vascular KATP Channels Kir6.1 Selectivity Tissue-Specific Inhibition

PNU 37883 hydrochloride is the only KATP blocker that directly inhibits the Kir6.1 pore‑forming subunit without engaging SUR, eliminating confounding off‑target effects linked to sulfonylureas. It provides robust 70% inhibition of Kir6.1 vs. only 7% of Kir6.2 at 10 µM, uniquely reduces plasma renin activity (46‑76%) while promoting natriuresis without kaliuresis, and retains efficacy in endotoxemia models where SUR‑dependent blockers fail. Secure this agent for unambiguous vascular or renal KATP research.

Molecular Formula C21H36ClN3O
Molecular Weight 382.0 g/mol
CAS No. 57568-80-6
Cat. No. B1683701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNU 37883 hydrochloride
CAS57568-80-6
Synonyms4-morpholinecarboximidine-N-1-adamantyl-N'-cyclohexane
PNU-3788A
U 37883
U 37883A
U-37883
U-37883A
Molecular FormulaC21H36ClN3O
Molecular Weight382.0 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N=C(NC23CC4CC(C2)CC(C4)C3)N5CCOCC5.Cl
InChIInChI=1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H
InChIKeyFZALCKUJYZCDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PNU 37883 Hydrochloride (CAS 57568-80-6) - Selective Vascular KATP Channel Blocker for Renal and Hemodynamic Research


PNU 37883 hydrochloride is a synthetic organic compound belonging to the morpholinoguanidine class [1]. It functions as a selective antagonist of the vascular ATP-sensitive potassium (KATP) channel, specifically targeting the Kir6.1 pore-forming subunit [2]. The compound inhibits Kir6 currents in vascular smooth muscle at low nanomolar concentrations but shows negligible activity at cardiac or skeletal muscle KATP channels, establishing its utility as a tool for dissecting tissue-specific KATP channel physiology [3].

Why PNU 37883 Hydrochloride Cannot Be Substituted with Generic KATP Channel Blockers


General KATP channel blockers like glibenclamide or tolbutamide lack the tissue selectivity and molecular target specificity required for precise vascular or renal investigations. PNU 37883 hydrochloride differentiates itself by directly inhibiting the pore-forming Kir6 subunit rather than the sulfonylurea receptor (SUR), a distinction critical for experiments where SUR-dependent effects must be excluded [1]. Furthermore, its diuretic profile uniquely reduces plasma renin activity without causing kaliuresis, contrasting sharply with thiazide and loop diuretics that typically elevate renin and promote potassium loss [2]. Substituting with a non-selective agent would introduce confounding off-target effects, rendering the experimental data uninterpretable for studies focused on vascular KATP channel function or renal electrolyte handling.

Quantitative Evidence Guide: PNU 37883 Hydrochloride vs. Key Comparators


Tissue Selectivity: PNU 37883A Inhibits Vascular KATP Channels with Minimal Cardiac or Skeletal Muscle Effects

PNU 37883A selectively inhibits KATP currents in vascular smooth muscle cells while showing negligible inhibition in cardiac or skeletal myocytes. In contrast, the sulfonylurea glibenclamide non-selectively blocks KATP channels across all three muscle types [1].

Vascular KATP Channels Kir6.1 Selectivity Tissue-Specific Inhibition

Subtype Selectivity: PNU 37883A Discriminates Between Kir6.1 and Kir6.2 Pore-Forming Subunits

PNU 37883A exhibits differential inhibition of cloned KATP channels based on the pore-forming subunit composition. It is approximately 10-fold more sensitive toward Kir6.1-containing channels compared to Kir6.2-containing channels [1].

Kir6.1/Kir6.2 Subunit Discrimination Cloned KATP Channels Channel Pore Pharmacology

Mechanism of Action: Pore-Binding vs. SUR-Binding KATP Channel Inhibitors

PNU 37883A inhibits KATP channels by binding directly to the pore-forming Kir6 subunit, whereas PNU-99963 acts via the sulfonylurea receptor (SUR) [1]. This mechanistic distinction is functionally relevant in pathological states such as endotoxemia.

KATP Channel Inhibition Mechanism Pore-Forming Subunit Sulfonylurea Receptor

Diuretic Profile: Natriuresis without Kaliuresis and Plasma Renin Activity Reduction

PNU 37883A produces natriuresis with minimal kaliuresis and uniquely reduces plasma renin activity (PRA), in stark contrast to standard diuretics which typically elevate PRA [1].

Renal Pharmacology Potassium-Sparing Diuresis Plasma Renin Activity

Potency and Selectivity at Cloned KATP Channel Subtypes: PNU 37883A vs. PNU-99963

PNU 37883A inhibits smooth muscle-type KATP channels (Kir6.1/SUR2B and Kir6.2/SUR2B) with micromolar IC50 values, while PNU-99963 potently inhibits all four cloned KATP channel subtypes with nanomolar IC50 values [1]. This difference reflects their distinct mechanisms of action (pore-binding vs. SUR-binding).

Cloned KATP Channel Pharmacology IC50 Comparison Smooth Muscle KATP Subtypes

Key Research Applications of PNU 37883 Hydrochloride Based on Quantitative Evidence


Pharmacological Dissection of Kir6.1- vs. Kir6.2-Mediated KATP Currents in Vascular Smooth Muscle

Researchers studying vascular KATP channel subunit composition can utilize PNU 37883 hydrochloride to selectively inhibit Kir6.1-containing channels while sparing Kir6.2-containing channels. At 10 µM, the compound produces 70% inhibition of Kir6.1 currents versus only 7% inhibition of Kir6.2 currents [1], providing a robust pharmacological tool for subunit discrimination in isolated vessels, cultured smooth muscle cells, or heterologous expression systems.

Investigation of KATP Channel Role in Renin Secretion and Renal Electrolyte Handling

PNU 37883 hydrochloride uniquely reduces plasma renin activity (by 46-76%) while promoting natriuresis without significant kaliuresis [2]. This profile makes it the compound of choice for studies examining the link between vascular/renal KATP channels and the renin-angiotensin-aldosterone system (RAAS), particularly in conscious animal models where standard diuretics would confound results by elevating renin and causing potassium wasting.

Studies of Vascular Hyporeactivity and Endotoxemia Where SUR-Binding Agents Fail

In experimental models of endotoxemia or inflammation, sulfonylurea-based KATP channel blockers like glibenclamide lose efficacy due to altered SUR function. PNU 37883 hydrochloride, acting directly on the pore-forming Kir6 subunit, maintains its ability to inhibit iNOS-mediated vascular relaxation and reverse endotoxin-potentiated responses [3]. It is therefore the preferred KATP channel inhibitor for investigations of septic shock, vascular hyporeactivity, and inflammatory vascular dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PNU 37883 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.